methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZHBRWRGVTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The reaction begins with synthesizing 4-bromophenyl azide, which undergoes cycloaddition with methyl propiolate in the presence of a copper(I) catalyst. The azide is typically prepared via diazotization of 4-bromoaniline, followed by sodium azide treatment.
Reaction Conditions :
Esterification of the Carboxylic Acid
The intermediate 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is esterified using methyl iodide under basic conditions.
Optimization Parameters :
Table 1: CuAAC Method Performance
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition Yield | 93% | |
| Esterification Yield | 49% | |
| Total Reaction Time | 72 hours | |
| Purity (HPLC) | >95% |
Multi-Step Synthesis via Brominated Triazole Intermediates
This approach leverages functionalized triazole precursors, such as 1-substituted-4,5-dibromo-1H-1,2,3-triazole, to introduce the 4-bromophenyl group through sequential reactions.
Grignard Reaction and Carboxylation
1-Substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride to generate a triazole-magnesium intermediate, which reacts with carbon dioxide to form the carboxylic acid.
Critical Steps :
Methylation with Methyl Iodide
The carboxylic acid is methylated using methyl iodide in the presence of K₂CO₃, yielding the target ester.
Table 2: Multi-Step Synthesis Performance
| Parameter | Value | Source |
|---|---|---|
| Grignard Reaction Yield | 75% | |
| Methylation Yield | 65% | |
| Total Reaction Time | 55 hours | |
| Scalability | Suitable for industrial scale |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction rates and improves yields by enhancing molecular collisions. This method is particularly effective for cycloaddition and esterification steps.
Enhanced Cycloaddition
Microwave conditions reduce reaction times from hours to minutes. For example, the CuAAC step achieves 90% yield in 30 minutes at 100°C.
Rapid Esterification
Esterification under microwave irradiation completes in 15–30 minutes, compared to 48 hours conventionally.
Table 3: Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Cycloaddition Time | 30 minutes | 24 hours |
| Esterification Time | 20 minutes | 48 hours |
| Overall Yield | 78% | 49% |
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Lengthy esterification step |
| Multi-Step Synthesis | Scalability, pure intermediates | Requires cryogenic conditions |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, palladium catalysts for coupling reactions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and imaging studies.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The triazole ring can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can disrupt normal biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystal Packing
Triazole derivatives exhibit distinct molecular geometries and packing patterns depending on substituents:
- Methyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate ():
- Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate ():
- Methyl 1-(3,5-Di-tert-Butylphenyl)-1H-1,2,3-Triazole-4-Carboxylate (): Bulky tert-butyl groups induce significant steric hindrance, likely reducing crystallinity but enhancing solubility in nonpolar solvents .
Challenges and Opportunities
- Crystallization : Bulky bromophenyl groups may complicate crystal growth, necessitating advanced techniques (e.g., SHELXL refinement, ) for structural analysis .
- Solubility : Bromine’s hydrophobicity could limit aqueous solubility, but this may be mitigated via ester hydrolysis to the carboxylic acid (e.g., as in ) .
- Thermal Stability : Bromine-containing compounds often exhibit lower thermal stability compared to fluorine or methyl derivatives, requiring careful handling in synthetic processes.
Biological Activity
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
- IUPAC Name : this compound
- CAS Number : 1877310-48-9
- Molecular Formula : C11H10BrN3O2
- Molecular Weight : 296.12 g/mol
- Purity : ≥95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has demonstrated effectiveness against various pathogens.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits notable antibacterial activity. For instance, it has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 0.8 μg/mL |
These results indicate that this compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focus of research due to their ability to inhibit tumor growth through various mechanisms.
Case Studies
In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound exhibited significant antiproliferative effects against leukemia cells:
| Cell Line | IC50 (μM) |
|---|---|
| Acute Lymphoblastic Leukemia | 5.0 |
| Chronic Myeloid Leukemia | 7.5 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. The presence of the bromophenyl group is thought to enhance the lipophilicity and overall interaction with biological targets:
- Lipophilic Interactions : The bromine atom increases electron density on the aromatic ring, improving binding affinity.
- Triazole Ring : This moiety is crucial for biological activity due to its ability to interact with various enzymes and receptors.
Q & A
Q. What are the optimal synthetic routes for methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be validated?
Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-bromophenyl azide and methyl propiolate. Reaction efficiency is validated by monitoring azide consumption via FTIR (disappearance of the ~2100 cm⁻¹ peak) and quantifying yields via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the triazole core. Purity should exceed 98% (validated by ¹H NMR integration) .
Q. How should researchers approach the characterization of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Confirm triazole ring formation via H-5 proton (δ 8.1–8.3 ppm) and ester carbonyl (δ 165–170 ppm). The 4-bromophenyl group shows aromatic protons at δ 7.4–7.6 ppm (doublet, J = 8.5 Hz) .
- Mass Spectrometry (MS): ESI+ should display [M+H]⁺ at m/z 310.15 (C₁₁H₁₀BrN₃O₂). High-resolution MS (HRMS) confirms the molecular formula .
- X-ray Crystallography: Resolve regiochemistry (1,4-disubstituted triazole) and confirm bond angles using single-crystal diffraction (e.g., C–N bond lengths ~1.34 Å) .
Q. What are the critical solubility and storage considerations to ensure compound stability during experimental workflows?
Methodological Answer:
- Solubility: Limited aqueous solubility (0.32 mM in H₂O) but dissolves in DMSO (50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤1%) .
- Storage: Store at –20°C under inert gas (N₂/Ar) for long-term stability. Short-term storage at 4°C in a desiccator is acceptable. Monitor hydrolysis via TLC (hexane:ethyl acetate 3:1; Rf ~0.5) .
Advanced Research Questions
Q. How can researchers design enzyme interaction studies to evaluate potential cytochrome P450 inhibition by this triazole derivative?
Methodological Answer:
- Fluorescence-Based Assays: Use recombinant CYP3A4/2D6 with substrates like dibenzylfluorescein (CYP3A4) or 7-methoxy-4-trifluoromethylcoumarin (CYP2D6). Pre-incubate the compound (1–100 μM) with NADPH-regenerating system (30 min, 37°C).
- Kinetic Analysis: Calculate IC₅₀ values from dose-response curves. Confirm inhibition mechanism (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. What experimental strategies resolve discrepancies between theoretical and observed NMR chemical shifts during structural confirmation?
Methodological Answer:
- 2D NMR: Use HSQC/HMBC to verify correlations (e.g., triazole C-4 carbonyl to adjacent protons).
- DFT Calculations: Compare observed shifts with B3LYP/6-311+G**-level predictions to identify tautomers or crystal packing effects.
- Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation of the 4-bromophenyl group) by analyzing line broadening at elevated temperatures (25–80°C) .
Q. What methodologies assess the environmental persistence and ecotoxicological impact of this brominated triazole compound?
Methodological Answer:
- Degradation Studies: Apply OECD 307 guidelines for aerobic soil degradation (25°C, 70% water-holding capacity) with LC-MS/MS quantification (LOQ ≤1 ppb).
- Aquatic Toxicity: Test acute immobilization in Daphnia magna (48h EC₅₀) and algal growth inhibition (OECD 201).
- Bioaccumulation Potential: Estimate logP (experimental shake-flask method: octanol/water partition coefficient) and compare with EPI Suite predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
